![molecular formula C9H8LiN3O2 B2757216 Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate CAS No. 2445793-07-5](/img/structure/B2757216.png)

Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

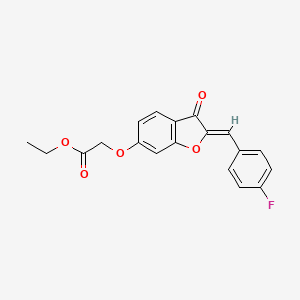

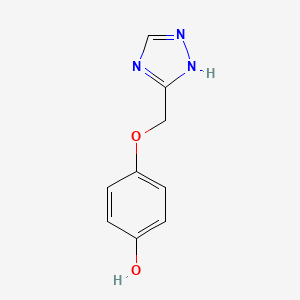

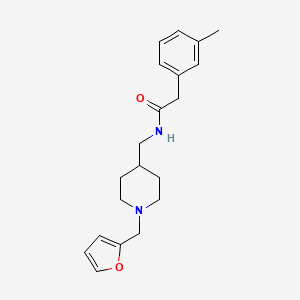

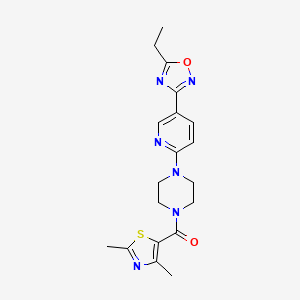

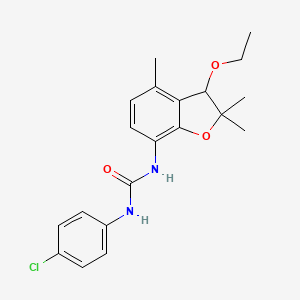

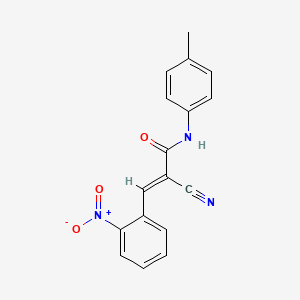

“Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” is a compound that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives .

Synthesis Analysis

The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The IR spectrum shows peaks at 3137 (NH), 1676 (C=O), 1609 (C=N) cm^-1 .Chemical Reactions Analysis

The reaction of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound was reported as a yellow solid with a melting point of 287–288 °C . The 1H NMR and 13C NMR spectra were also provided .科学的研究の応用

Neuroprotective and Neurotrophic Effects

Lithium has been widely studied for its neuroprotective and neurotrophic effects. Research indicates that lithium can enhance neuronal viability and function, as demonstrated by increased levels of N-acetyl-aspartate in the human brain, which is a marker of neuronal health. These effects are believed to be mediated through the inhibition of glycogen synthase kinase-3β (GSK-3β), promoting neuroprotective mechanisms including enhanced expression of Bcl-2, a major neuroprotective protein, and decreased expression of pro-apoptotic proteins (Moore et al., 2000; Chuang et al., 2002).

Enhancement of Cementogenic Differentiation

In the context of periodontal tissue engineering, lithium ions have been shown to stimulate cementogenic differentiation of human periodontal ligament-derived cells (hPDLCs). This is achieved through the activation of the Wnt/β-catenin signalling pathway, indicating a potential application in regenerative dentistry (Pingping Han et al., 2012).

Molecular and Cellular Biology

Lithium influences various molecular and cellular processes. It has been observed to modulate the expression of genes encoding nucleosome-associated functions in Caenorhabditis elegans, suggesting a novel mechanism of action that involves histone methylation and chromatin structure modifications (G. McColl et al., 2008).

Lithium in Material Science

In the field of material science, lithium compounds, such as lithium salts of bis(trifluoromethanesulfonyl)imide, are being explored for their use in high conductivity molten salts and solid polymer electrolytes. These compounds exhibit reduced melting points and in some cases are liquid at room temperature, making them potential candidates for electrolytes in lithium batteries and other electrochemical devices (D. R. McFarlane et al., 2000).

Potential Therapeutic Applications

Beyond its well-known psychiatric applications, lithium's neuroprotective properties suggest potential therapeutic uses in neurodegenerative diseases such as Alzheimer's disease. Lithium's ability to lower τ and β-amyloid levels in cerebrospinal fluid is currently under investigation, which could open new avenues for the treatment of Alzheimer's and related disorders (J. Zhong & Wei-Hua Lee, 2007).

作用機序

Target of Action

The primary target of this compound is JAK1 (Janus Kinase 1) . JAK1 is a protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, cell migration, and apoptosis .

Mode of Action

The compound acts as a selective inhibitor of JAK1 . It binds to the kinase domain of JAK1, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in the transcription of specific genes .

Biochemical Pathways

The inhibition of JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability . The compound was optimized as a lead compound through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .

Result of Action

The result of the compound’s action is the inhibition of JAK1, which leads to the disruption of the JAK-STAT signaling pathway . This disruption can lead to changes in cell growth, differentiation, cell migration, and apoptosis .

将来の方向性

The future directions for “Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate” and similar compounds could involve further development as multi-targeted kinase inhibitors with enhanced potency . Additionally, more research could be conducted to explore their potential applications in other fields.

特性

IUPAC Name |

lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.Li/c1-5-10-4-7-6(2-8(13)14)3-11-9(7)12-5;/h3-4H,2H2,1H3,(H,13,14)(H,10,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPIPQUDIZPBKI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC=C2C(=CNC2=N1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]propanamide](/img/structure/B2757133.png)

![3-[[1-(1-Methylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2757139.png)

![6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757143.png)

![N-(2-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757146.png)